Anthraquinone sulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

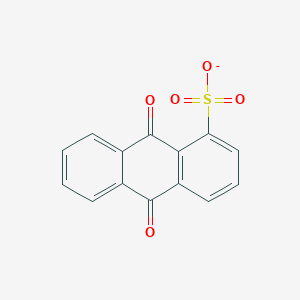

IUPAC Name |

9,10-dioxoanthracene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJIPIAHCFBEPI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7O5S- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anthraquinone Sulfonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of anthraquinone sulfonates, crucial intermediates in the manufacturing of dyes, catalysts, and have applications in various electrochemical and biological systems. This document details established synthesis methodologies, comprehensive characterization protocols, and presents key analytical data in a structured format for ease of reference and comparison.

Synthesis of Anthraquinone Sulfonates

The primary method for synthesizing anthraquinone sulfonates is through the electrophilic aromatic substitution of anthraquinone with a sulfonating agent, typically oleum (fuming sulfuric acid). The position of sulfonation (alpha or beta) is highly dependent on the reaction conditions, particularly the presence or absence of a mercury catalyst.

Synthesis of β-Anthraquinone Sulfonates

Sulfonation of anthraquinone in the absence of a mercury catalyst almost exclusively yields β-substituted products, primarily anthraquinone-2-sulfonic acid, and at higher temperatures and longer reaction times, di- and polysulfonated derivatives such as anthraquinone-2,6-disulfonic acid and anthraquinone-2,7-disulfonic acid.[1][2]

Synthesis of α-Anthraquinone Sulfonates

The introduction of a small amount of a mercury salt, such as mercuric sulfate or mercuric oxide, directs the sulfonation to the α-position, yielding anthraquinone-1-sulfonic acid and its corresponding disulfonic acids (1,5- and 1,8-isomers).[1][3] The mercury catalyst is believed to form a complex with anthraquinone, facilitating electrophilic attack at the alpha position.

A non-mercury alternative for the synthesis of anthraquinone-2-sulfonic acid involves a two-step process: nitration of anthraquinone to produce nitroanthraquinone, followed by sulfonation with sodium sulfite.[4]

Experimental Protocols

Protocol 1: Synthesis of Potassium Anthraquinone-α-sulfonate [3]

This protocol favors the production of the α-monosulfonate with high purity.

-

Materials:

-

Anthraquinone (100 g, 0.48 mole)

-

19–22% Oleum (120 g)

-

Yellow mercuric oxide (1 g)

-

Potassium chloride (32 g)

-

Water

-

-

Procedure:

-

In a 500-cc three-necked flask equipped with a mechanical stirrer and a thermometer, place 120 g of 19–22% oleum and 1 g of yellow mercuric oxide.

-

Heat the mixture to 100°C in an oil bath.

-

Gradually add 100 g of anthraquinone.

-

Stir the mixture vigorously and heat at 147–152°C for 45-60 minutes.

-

Allow the reaction mixture to cool and then cautiously pour it into 1 L of hot water while stirring.

-

Boil the mixture for five minutes.

-

Collect the unreacted anthraquinone by suction filtration and wash with hot water.

-

Heat the filtrate to 90°C and add a solution of 32 g of potassium chloride in 250 cc of water.

-

Allow the mixture to cool to 25°C to crystallize the potassium anthraquinone-α-sulfonate.

-

Collect the product by filtration, wash with a 10% potassium chloride solution, and then with water.

-

Dry the product at 100°C in vacuo.

-

Protocol 2: Synthesis of a Mixture of Anthraquinone-2,6-disulfonic acid and Anthraquinone-2,7-disulfonic acid [2]

This protocol is aimed at producing a mixture of β-disulfonated isomers.

-

Materials:

-

Anthraquinone

-

Oleum (20–24%)

-

-

Procedure:

-

Pour oleum into a round-bottomed flask equipped with a heater and stirrer.

-

Heat the oleum to 70°C and add a weighed portion of anthraquinone. The weight ratio of oleum to anthraquinone should be between 1:3 and 1:4.

-

Increase the temperature to 160–170°C and maintain for 2 hours.

-

After the reaction, cool the mixture slowly and dilute with a large amount of distilled water.

-

The resulting solution contains a mixture of mono- and di-sulfo-substituted anthraquinones in dilute sulfuric acid.

-

Characterization of Anthraquinone Sulfonates

A variety of analytical techniques are employed to characterize the structure, purity, and properties of synthesized anthraquinone sulfonates.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of anthraquinone sulfonates. Both ¹H and ¹³C NMR provide detailed information about the substitution pattern on the anthraquinone core.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Sodium Anthraquinone-2-sulfonate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | 7.80 - 8.40 | m | DMSO-d6 | [5] |

| ¹³C | 127.1, 127.4, 129.9, 130.3, 132.8, 133.4, 134.8, 135.0, 145.8, 182.3, 182.6 | DMSO-d6 | [6] |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for anthraquinone sulfonates include those for the carbonyl (C=O) and sulfonate (S=O) groups.

Table 2: Key IR Absorption Frequencies for Anthraquinone and its Sulfonates

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

| C=O Stretch | ~1675 | Anthraquinone | [7] |

| C=O Stretch | 1676 | Anthraquinone-2-sulfonate | [8] |

| S=O Stretch | ~1200, ~1050 | Anthraquinone sulfonates | [9] |

2.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the anthraquinone chromophore. The position and intensity of absorption bands are sensitive to the substitution pattern.

Table 3: UV-Vis Absorption Maxima for Anthraquinone Sulfonates

| Compound | λmax (nm) | Solvent | Reference |

| Anthraquinone-2-sulfonate (AQS⁻) | ~260, ~330 | Aqueous | [10] |

| Anthraquinone-2,7-disulfonate (2,7-AQDS²⁻) | ~260, ~330 | Aqueous | [10] |

| Anthraquinone-1,5-disulfonate (1,5-AQDS²⁻) | ~260, ~330 | Aqueous | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. Electrospray ionization (ESI) is a common technique for analyzing these polar compounds.

Table 4: Key Mass Spectrometric Data for Sulfonated Anthraquinones

| Compound Type | Ionization Mode | Key Fragmentation | Observation | Reference |

| Sulfonated Anthraquinones | Negative ESI | [M-H]⁻ | Formation of deprotonated molecules | [11] |

| Sulfonated Anthraquinones | CAD of [M-H]⁻ | Loss of 64 amu (SO₂) | Common fragmentation pathway | [11] |

Chromatographic Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of anthraquinone sulfonates and their isomers. Reversed-phase chromatography is commonly employed.

Protocol 3: HPLC Analysis of Anthraquinone Sulfonates [12]

-

Column: Lichrospher® RP-18 (5 µm, 25 cm × 4.6 mm)

-

Mobile Phase: Acetonitrile:0.02 M Ammonium Acetate buffer (with 0.8% Trifluoroacetic acid, pH 2.5):Methanol (70:20:10, v/v/v)

-

Flow Rate: 1.2 mL/min

-

Detection: UV detector

Visualizing Workflows and Pathways

Synthesis Pathways

The following diagrams illustrate the general synthesis routes for α- and β-anthraquinone sulfonates.

Caption: General synthesis pathways for α- and β-anthraquinone sulfonates.

Experimental Workflow

The diagram below outlines a typical experimental workflow from synthesis to characterization.

Caption: Typical experimental workflow for anthraquinone sulfonate synthesis and characterization.

References

- 1. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 5. Sodium anthraquinone-2-sulfonate(131-08-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Anthraquinone(84-65-1) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Anthraquinone Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of anthraquinone sulfonate and its derivatives. Anthraquinone sulfonates are a class of organic compounds that have garnered significant interest in various fields, including as redox mediators in biological systems, as charge carriers in redox flow batteries, and in electrocatalysis.[1][2] Their rich electrochemistry, characterized by reversible redox reactions, makes them a versatile subject of study and application.[3] This guide delves into their quantitative electrochemical parameters, detailed experimental methodologies for their characterization, and visual representations of their fundamental electrochemical behavior.

Core Electrochemical Properties

The electrochemical behavior of anthraquinone sulfonates is primarily defined by the reversible two-electron, two-proton reduction and oxidation of the quinone moiety.[4][5] This process is highly dependent on factors such as the pH of the electrolyte, the nature and position of the sulfonate group(s), and the presence of other substituents on the anthraquinone core.[6][7]

Quantitative Electrochemical Data

The following tables summarize key quantitative data for various this compound derivatives, providing a comparative reference for researchers.

Table 1: Redox Potentials of Selected this compound Derivatives

| Compound | Abbreviation | Redox Potential (V vs. SHE) | pH/Electrolyte | Reference Electrode | Source |

| 9,10-Anthraquinone-2-sulfonate | AQS | -0.46 | 7.0 (M9 buffer) | Ag/AgCl | [6][8] |

| 9,10-Anthraquinone-1-sulfonate | AQS | -0.2 to 0.1 (Redox peaks) | 1 M H₂SO₄ | Ag/AgCl | [1] |

| 9,10-Anthraquinone-2,7-disulfonic acid | 2,7-AQDS | +0.2 | 0 (in acidic environment) | SHE | [7] |

| 9,10-Anthraquinone-2,6-disulfonic acid | 2,6-AQDS | +0.217 | Not Specified | SHE | [9] |

| 1-Amino-anthraquinone-2-sulfonate | AQS-1-NH₂ | -0.55 | 7.0 (M9 buffer) | Ag/AgCl | [6][8] |

| 1-Hydroxy-anthraquinone-2-sulfonate | AQS-1-OH | -0.44 | 7.0 (M9 buffer) | Ag/AgCl | [6][8] |

Table 2: Electron Transfer Kinetics and Diffusion Coefficients

| Compound | Parameter | Value | Conditions | Source |

| 9,10-Anthraquinone-2,7-disulfonic acid | Standard heterogeneous rate constant (k⁰) | 7.2 x 10⁻³ cm s⁻¹ | On glassy carbon electrode | [7] |

| 9,10-Anthraquinone-2,6-disulfonate | Self-exchange reaction rate (log k) | 6-9 M⁻¹ s⁻¹ | Aqueous solution | [10] |

| Anthraquinone-2-sulfonic acid | Diffusion Coefficient (D) | 1.7 x 10⁻⁶ cm² s⁻¹ | Not Specified | [11] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of the electrochemical properties of anthraquinone sulfonates. The following section outlines a typical protocol for cyclic voltammetry, a fundamental technique for these investigations.

Cyclic Voltammetry (CV) of this compound

Objective: To investigate the redox behavior (e.g., redox potentials, reversibility) of an this compound derivative.

Materials and Equipment:

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE), Platinum, or Gold electrode[3][7]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[1]

-

Counter Electrode: Platinum wire or mesh[9]

-

This compound salt (e.g., sodium 9,10-anthraquinone-2-sulfonate)

-

Supporting Electrolyte Solution (e.g., 0.1 M H₂SO₄, phosphate buffer, or a specific buffer like M9)[1][6][8]

-

Inert gas (Nitrogen or Argon) for deoxygenation[12]

-

Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any polishing residues.

-

Dry the electrode completely before use.

-

-

Electrolyte Preparation:

-

Prepare the desired supporting electrolyte solution with a known concentration (e.g., 0.1 M H₂SO₄).

-

Dissolve a known concentration of the this compound salt in the electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.[9]

-

Ensure the electrodes are properly immersed in the electrolyte solution.

-

-

Deoxygenation:

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the software:

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the formal redox potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Determine the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

-

Analyze the relationship between the peak current and the square root of the scan rate (ipa vs. ν¹/²) using the Randles-Ševčík equation to confirm a diffusion-controlled process.[13][14]

-

Visualizing Electrochemical Concepts

Graphical representations are invaluable for understanding the complex relationships in electrochemical systems. The following diagrams, generated using Graphviz, illustrate key concepts related to this compound electrochemistry.

References

- 1. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors [mdpi.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical Analysis [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. pineresearch.com [pineresearch.com]

- 13. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]

- 14. Understanding the Randles-Sevcik Equation: A Powerful Tool for Electrochemistry Research - Macias Sensors [maciassensors.com]

The Influence of pH on the Redox Potential of Anthraquinone Sulfonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between pH and the redox potential of anthraquinone sulfonates, a class of organic compounds with significant applications in areas ranging from redox flow batteries to biological electron shuttling and drug development. Understanding this relationship is critical for optimizing their performance in various electrochemical and biological systems. This document summarizes key quantitative data, details common experimental protocols for their characterization, and provides visual representations of the underlying electrochemical processes.

Quantitative Analysis of Redox Potential versus pH

The redox potential of anthraquinone sulfonates is intrinsically linked to the proton activity of the surrounding medium. The involvement of protons in the redox reactions leads to a pH-dependent formal potential. This relationship is often visualized using a Pourbaix diagram, which maps the stable electrochemical phases of a substance in an aqueous solution as a function of potential and pH.

The two-electron, two-proton reduction of the quinone moiety to a hydroquinone is the fundamental redox process for anthraquinone sulfonates. The generalized reaction can be described as:

AQDS + 2H⁺ + 2e⁻ ⇌ AQDSH₂

The following table summarizes experimentally determined and theoretically predicted redox potentials for various anthraquinone sulfonates at different pH values. These values are typically reported versus the Standard Hydrogen Electrode (SHE).

| Anthraquinone Sulfonate Derivative | pH | Redox Potential (V vs. SHE) | Reference Electrode | Comments |

| 9,10-anthraquinone-2-sulfonate (AQS) | 7.0 | -0.46 | Ag/AgCl | Measured in M9 buffer.[1] |

| 9,10-anthraquinone-2,6-disulfonate (AQDS) | 7.0 | -0.520 | SCE | Measured in basal medium.[2] |

| 9,10-anthraquinone-2,7-disulfonic acid (2,7-AQDS) | 0 | +0.2 | SHE | In acidic environment.[3] |

| 2-2PEAQ | 7-10.8 | N/A | N/A | 2-proton, 2-electron process observed.[4] |

| 2-2PEAQ | 10.8-12.5 | N/A | N/A | 1-proton, 2-electron process observed.[4] |

| 2-2PEAQ | >12.5 | N/A | N/A | Proton decoupled process observed.[4] |

| Anthraquinone-1-sulfonic acid sodium salt (AQS) | Acidic | ~ -0.2 to 0.1 | Ag/AgCl | In 1 mol L⁻¹ H₂SO₄.[5] |

Note: The exact redox potential can be influenced by factors such as the specific supporting electrolyte, ionic strength, and the presence of other chemical species. The introduction of electron-donating or electron-withdrawing functional groups to the anthraquinone core can also significantly alter the redox potential.[1]

Experimental Protocols for Determining Redox Potential

Cyclic Voltammetry (CV) is the most common electrochemical technique used to determine the redox potential of anthraquinone sulfonates. This method involves cycling the potential of a working electrode and measuring the resulting current.

Generalized Experimental Protocol for Cyclic Voltammetry of Anthraquinone Sulfonates

1. Materials and Reagents:

- Working Electrode: Glassy Carbon Electrode (GCE) is commonly used. Gold electrodes have also been reported.[2]

- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[1][2]

- Counter Electrode: Platinum wire or graphite rod.

- Electrolyte Solution: A buffered solution of known pH containing a supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄) to ensure sufficient conductivity. The pH of the buffer should be varied to study the pH-dependent redox behavior.

- Analyte: The this compound of interest at a known concentration (typically in the mM range).

- Inert Gas: High-purity nitrogen or argon for deoxygenating the electrolyte solution.

2. Instrumentation:

- A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

- Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol to remove any residual polishing material.

- Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution with the dissolved this compound.

- Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

- Cyclic Voltammetry Measurement:

- Set the potential window to encompass the expected redox peaks of the this compound.

- Apply a potential scan, starting from a potential where no faradaic reaction occurs, sweeping to a potential sufficient to reduce or oxidize the analyte, and then reversing the scan back to the initial potential.

- Record the resulting current as a function of the applied potential. A typical scan rate is 100 mV/s.[6]

- Data Analysis:

- The formal redox potential (E°') is typically estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

- Repeat the experiment at different pH values to determine the relationship between redox potential and pH.

Visualizing Redox Processes and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in the electrochemistry of anthraquinone sulfonates. The following diagrams were generated using the Graphviz DOT language to illustrate the pH-dependent redox mechanism and a typical experimental workflow.

Caption: pH-dependent redox species of anthraquinone disulfonate (AQDS).

The diagram above illustrates the key species involved in the redox chemistry of anthraquinone disulfonate (AQDS) as a function of pH. In acidic to neutral conditions, the reduction proceeds through a two-proton, two-electron pathway to form the hydroquinone (AQDSH₂). At higher pH values, deprotonation events lead to different charged species.

Caption: Experimental workflow for determining redox potential vs. pH.

This flowchart outlines the key steps involved in the experimental determination of the redox potential of an this compound at various pH values using cyclic voltammetry. Proper electrode preparation and deoxygenation of the solution are critical for obtaining accurate and reproducible results.

References

- 1. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of Anthraquinone Sulfonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinone sulfonates (AQS) are a class of water-soluble organic compounds extensively studied for their rich photochemistry, primarily in the context of photocatalysis and redox mediation. While their absorption and phosphorescence properties are well-documented, their fluorescence characteristics are often overlooked due to typically low quantum yields. This technical guide provides a comprehensive overview of the fluorescent properties of anthraquinone sulfonates, summarizing available quantitative data, detailing experimental protocols for their characterization, and exploring the factors that influence their emission. This guide aims to be a critical resource for researchers leveraging the photophysical properties of these compounds in drug development and other scientific applications.

Introduction

Anthraquinones are a class of aromatic compounds based on the 9,10-anthraquinone core structure. The introduction of one or more sulfonate (–SO₃⁻) groups imparts high water solubility, making them attractive for applications in aqueous media, including biological systems.[1] The most commonly studied examples include sodium anthraquinone-2-sulfonate (AQS-2), sodium anthraquinone-2,6-disulfonate (AQS-2,6), and sodium anthraquinone-2,7-disulfonate (AQS-2,7).[1] Their photophysical properties were first investigated in the 1950s, laying the groundwork for their use as photocatalysts.[1] While they are known to absorb light in the near-UV and visible range, their fluorescence emission is generally weak.[2] This is often attributed to efficient intersystem crossing to the triplet state, which is responsible for their well-utilized phosphorescence and photoreactivity.[2] Despite their low fluorescence quantum yields, understanding their emission properties is crucial for applications where they might be used as fluorescent probes or where fluorescence could be an interfering phenomenon.

Photophysical Properties of Anthraquinone Sulfonates

The photophysical behavior of anthraquinone sulfonates is dominated by their electronic transitions. They typically exhibit broad absorption bands in the UV-Vis spectrum with maxima around 330 nm, corresponding to π-π* transitions.[1] Upon excitation, the molecule reaches an excited singlet state, from which it can relax through several pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet state. For most simple anthraquinone sulfonates, the latter process is highly efficient, leading to strong phosphorescence at low temperatures (77 K) but very weak fluorescence at room temperature.[3][4]

Quantitative Fluorescence and Phosphorescence Data

Quantitative data on the fluorescence of simple, non-substituted anthraquinone sulfonates in aqueous solution at room temperature is notably scarce in the literature, which is indicative of their very low quantum yields. In contrast, phosphorescence data at low temperatures are more readily available. For context, data for Alizarin Red S, a hydroxylated anthraquinone sulfonate, is included to provide a reference for a sulfonated anthraquinone derivative with measurable, albeit low, fluorescence.

| Compound Name (Abbreviation) | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Sodium Anthraquinone-2-sulfonate (AQS-2) | Water, RT | ~330 | Not Reported | Very Low / Not Reported | [2][3] |

| Sodium Anthraquinone-2,6-disulfonate (AQS-2,6) | Water, RT | ~330 | Not Reported | Very Low / Not Reported | [2][3] |

| Sodium Anthraquinone-2,7-disulfonate (AQS-2,7) | Water, RT | ~330 | Not Reported | Very Low / Not Reported | [2][3] |

| Alizarin Red S | DMSO | 430 / 553 | 650 | ~0.01 | [2] |

| DRAQ5 (non-sulfonated derivative) | Solution | 599 / 644 | 678 / 697 | 0.003 | [5] |

| Compound Name (Abbreviation) | Solvent/Conditions | Excitation λ (nm) | Phosphorescence Emission Peaks (nm) | Reference(s) |

| Sodium Anthraquinone-2-sulfonate (AQS-2) | H₂O-Ethylene Glycol (1:1), 77 K | 330 / 365 | ~490, 525, 570 | [3][4] |

| Sodium Anthraquinone-2,6-disulfonate (AQS-2,6) | H₂O-Ethylene Glycol (1:1), 77 K | 330 / 365 | ~495, 530, 575 | [3][4] |

| Sodium Anthraquinone-2,7-disulfonate (AQS-2,7) | H₂O-Ethylene Glycol (1:1), 77 K | 330 / 365 | ~495, 530, 575 | [3][4] |

Factors Influencing Fluorescence

The weak fluorescence of anthraquinone sulfonates can be modulated by several factors, including the molecular structure, solvent environment, pH, and the presence of quenchers.

-

Molecular Structure: The position and nature of substituents on the anthraquinone core have a profound effect. Electron-donating groups, such as hydroxyl (–OH) or amino (–NH₂) groups, can increase the fluorescence quantum yield. The sulfonate group itself, being electron-withdrawing, does not typically enhance fluorescence.

-

pH: The protonation state of the molecule can significantly alter its electronic structure and thus its fluorescent properties. For example, hydroxylated anthraquinone sulfonates like Alizarin Red S exhibit pH-dependent fluorescence, which can be harnessed for pH sensing applications.[6]

-

Solvent Polarity (Solvatochromism): While simple anthraquinone sulfonates are primarily used in water, the fluorescence of anthraquinone derivatives, in general, can be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, results in shifts in the emission wavelength.

-

Concentration: At higher concentrations, aggregation can occur, which may lead to self-quenching of fluorescence or the formation of excimers with different emissive properties.[3]

-

Quenching: Fluorescence can be quenched by various species, including molecular oxygen and metal ions. The quenching mechanism can be dynamic (collisional) or static (formation of a non-fluorescent complex). This property has been exploited to develop anthraquinone-based fluorescent sensors for metal ions.

Caption: Factors influencing the fluorescence of anthraquinone sulfonates.

Experimental Protocols

Measuring the fluorescence of weakly emitting compounds like anthraquinone sulfonates requires careful experimental design and sensitive instrumentation. The following protocols outline the relative method for determining fluorescence quantum yield, which is suitable for this class of compounds.

General Principle of Relative Quantum Yield Measurement

The fluorescence quantum yield (Φf) of an unknown sample (x) is determined by comparing its fluorescence intensity to that of a standard (st) with a known quantum yield. The relationship is given by the equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent.

Materials and Instrumentation

-

Spectrofluorometer: A high-sensitivity instrument capable of corrected emission spectra is essential.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: High-purity, spectroscopy-grade water (or other relevant solvent).

-

Standard: A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54). Note: The choice of standard should ideally have emission in a similar spectral region, which can be challenging for the blue-emitting AQS.

-

This compound Sample: Purified and accurately weighed.

Procedure

-

Solution Preparation:

-

Prepare a stock solution of the this compound in the desired solvent.

-

Prepare a series of dilutions from the stock solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Prepare a similar series of dilutions for the fluorescence standard.

-

Prepare a solvent blank.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

-

Note the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation and emission slits of the spectrofluorometer to an appropriate width (e.g., 5-10 nm for weakly fluorescent samples to increase signal, but be mindful of potential spectral distortion).

-

Set the excitation wavelength (e.g., 330 nm for AQS).

-

Record the emission spectrum of the solvent blank.

-

Record the emission spectra for each dilution of the sample and the standard, ensuring identical instrument settings.

-

-

Data Analysis:

-

Correct all emission spectra for the instrument's response function.

-

Integrate the area under the emission curve for each spectrum (sample and standard dilutions).

-

Subtract the integrated area of the solvent blank from each of the sample and standard spectra.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Perform a linear regression for both plots to obtain the gradients (Gradₓ and Gradₛₜ).

-

-

Quantum Yield Calculation:

-

Use the equation from section 4.1 to calculate the fluorescence quantum yield of the this compound. If the same solvent is used for the sample and standard, the refractive index term (nₓ²/nₛₜ²) becomes 1.

-

Caption: Workflow for determining fluorescence quantum yield by the relative method.

Applications in Research and Drug Development

While the low fluorescence of simple anthraquinone sulfonates limits their use as bright fluorescent labels, their photophysical properties are still relevant in several contexts:

-

Photosensitizers in Photodynamic Therapy (PDT): The high efficiency of intersystem crossing makes AQS effective photosensitizers. Upon excitation, they can generate reactive oxygen species (ROS) that induce cytotoxicity. Their water solubility is a significant advantage for biological applications.

-

Fluorescent Probes for Specific Analytes: Although weakly fluorescent on their own, their fluorescence can be significantly enhanced or quenched upon interaction with specific analytes. For instance, derivatives of anthraquinones have been designed as "turn-on" or "turn-off" fluorescent sensors for pH and metal ions.[6]

-

Understanding Drug Interactions: As many drug molecules are based on or interact with quinone-like structures, understanding the fundamental photophysics of AQS can provide insights into potential photoinduced toxicity or drug-delivery mechanisms. Their role as redox mediators can influence cellular electron transport chains.

Conclusion

Anthraquinone sulfonates are a versatile class of compounds whose photochemistry is primarily characterized by efficient triplet state formation rather than strong fluorescence. Their fluorescence quantum yields are typically very low, a fact that is reflected in the scarcity of quantitative emission data in the scientific literature. However, their emission properties can be influenced by structural modifications and environmental factors, opening avenues for their application as fluorescent sensors. The experimental protocols detailed in this guide provide a framework for the careful characterization of these and other weakly fluorescent compounds. For researchers in drug development and related fields, a thorough understanding of both the fluorescent and non-fluorescent decay pathways of anthraquinone sulfonates is essential for harnessing their full potential as photosensitizers and redox mediators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photophysics and photochemistry of sulphonated derivatives of 9,10-anthraquinone. ‘Strong’versus‘weak’ sensitisers - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. The pH-dependent photochemistry of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Thermal Stability of Anthraquinone Sulfonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of anthraquinone sulfonate derivatives. Anthraquinone and its derivatives are a critical class of compounds with wide-ranging applications, from pharmaceuticals and dyes to energy storage. Their thermal stability is a crucial parameter influencing their suitability and safety in these applications. This document collates available data on their thermal decomposition, outlines experimental protocols for thermal analysis, and discusses potential degradation pathways.

Introduction to the Thermal Stability of Anthraquinone Sulfonates

The core structure of anthraquinone, a tricyclic aromatic ketone, imparts significant inherent thermal stability. The addition of sulfonate groups (-SO₃H) and their salts (-SO₃Na, -SO₃K, etc.) enhances water solubility, a key property for many biological and industrial applications. However, the introduction of these functional groups also influences the overall thermal stability of the molecule. Understanding the temperatures at which these derivatives begin to decompose and the mechanisms of their degradation is paramount for safe handling, formulation, and application.

Quantitative Thermal Analysis Data

Quantitative data on the thermal decomposition of a wide range of this compound derivatives is not extensively available in peer-reviewed literature. However, based on available information for key derivatives and related compounds, the following tables summarize the known thermal properties.

Table 1: Thermal Properties of this compound Derivatives

| Compound Name | Structure | Onset of Decomposition (Tonset) | Peak Decomposition Temperature (Tpeak) | Notes |

| Sodium Anthraquinone-2-Sulfonate | 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, sodium salt | > 300 °C | Not specified | Generally considered to have high thermal stability.[1][2] |

| Substituted Aryl Sulfonate Surfactants | Long-chain alkyl aryl sulfonates | ~230 °C | Not specified | Not anthraquinone-based, but provides an indication of the stability of the aryl sulfonate bond.[3] |

Table 2: Inferred Thermal Stability Based on Related Compounds

| Compound Class | General Structure | Typical Decomposition Range | Primary Degradation Mechanism |

| Aryl Sulfonic Acids | Ar-SO₃H | 200 - 300 °C | Desulfonation (hydrolysis in the presence of water).[4] |

| Sulfonated Polymers | Polymer backbone with -SO₃H groups | ~320 °C (for sulfonic acid groups) | Degradation of the sulfonic acid groups.[5] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of solids. Below are generalized experimental protocols for these analyses, which should be optimized for the specific instrument and sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition and quantify mass loss.[1]

Protocol:

-

Sample Preparation: A small amount of the this compound derivative (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).[3]

-

Instrument Setup:

-

The TGA instrument is tared with an empty crucible.

-

The sample crucible is placed in the furnace.

-

A purge gas is selected. For inert conditions, nitrogen or argon is used at a typical flow rate of 20-50 mL/min. For oxidative conditions, air is used.[3]

-

-

Temperature Program:

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[8]

Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. A purge gas (typically nitrogen) is used.

-

Temperature Program:

-

The sample is equilibrated at a starting temperature.

-

The temperature is ramped up at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. For decomposition, an exothermic peak is often observed.

Thermal Degradation Pathways

The primary thermal degradation pathway for aryl sulfonic acids and their salts is desulfonation , which involves the cleavage of the carbon-sulfur bond.[9] In the presence of moisture, this can occur via hydrolytic desulfonation. At elevated temperatures, thermal cleavage of the C-S bond can lead to the formation of the parent anthraquinone and sulfur oxides.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]

Unraveling the Crystalline Architecture of Anthraquinone Sulfonates: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of anthraquinone sulfonates is paramount for predicting their physicochemical properties and biological activities. This in-depth technical guide provides a detailed analysis of the crystal structures of key anthraquinone sulfonate derivatives, outlines the experimental protocols for their determination, and presents the intricate relationships within their crystalline lattices through logical diagrams.

Anthraquinone and its sulfonated derivatives are a class of organic compounds with significant applications in various fields, including as intermediates in dye synthesis, catalysts in industrial processes, and as scaffolds for the development of therapeutic agents. The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates crucial parameters such as solubility, stability, and bioavailability. Therefore, a thorough examination of their crystal structures provides invaluable insights for rational drug design and materials science.

Crystal Structure Analysis of Sodium Anthraquinone Sulfonates

This guide focuses on the crystallographic analysis of two representative sodium this compound salts: sodium 2,7-anthraquinone disulfonate (2,7-AQDSNa₂) and sodium 1,5-anthraquinone disulfonate (1,5-AQDSNa₂). The crystallographic data for these compounds have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1967668 and 1967667, respectively.

Crystallographic Data Summary

The key crystallographic parameters for sodium 2,7-anthraquinone disulfonate and sodium 1,5-anthraquinone disulfonate are summarized in the tables below. These data provide a quantitative basis for comparing the packing and molecular geometries of the two isomers.

Table 1: Crystal Data and Structure Refinement for Sodium 2,7-Anthraquinone Disulfonate

| Parameter | Value |

| CCDC Deposition No. | 1967668 |

| Empirical Formula | C₁₄H₆Na₂O₈S₂ |

| Formula Weight | 412.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.345(2) Å |

| b | 10.987(2) Å |

| c | 13.012(3) Å |

| α | 90° |

| β | 109.12(3)° |

| γ | 90° |

| Volume | 1397.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.958 Mg/m³ |

| Absorption Coefficient | 0.499 mm⁻¹ |

| F(000) | 832 |

| Refinement | |

| R-int | 0.0451 |

| Final R indices [I>2σ(I)] | R₁ = 0.0412, wR₂ = 0.1013 |

| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1104 |

Table 2: Crystal Data and Structure Refinement for Sodium 1,5-Anthraquinone Disulfonate

| Parameter | Value |

| CCDC Deposition No. | 1967667 |

| Empirical Formula | C₁₄H₆Na₂O₈S₂ |

| Formula Weight | 412.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.989(2) Å |

| b | 13.981(3) Å |

| c | 14.011(3) Å |

| α | 90° |

| β | 98.34(3)° |

| γ | 90° |

| Volume | 1548.2(6) ų |

| Z | 4 |

| Density (calculated) | 1.769 Mg/m³ |

| Absorption Coefficient | 0.446 mm⁻¹ |

| F(000) | 832 |

| Refinement | |

| R-int | 0.0345 |

| Final R indices [I>2σ(I)] | R₁ = 0.0356, wR₂ = 0.0901 |

| R indices (all data) | R₁ = 0.0458, wR₂ = 0.0965 |

Selected Bond Lengths and Angles

A selection of key intramolecular bond lengths and angles provides insight into the geometry of the this compound anions.

Table 3: Selected Bond Lengths (Å) for Sodium 2,7- and 1,5-Anthraquinone Disulfonate

| Bond | 2,7-AQDSNa₂ | 1,5-AQDSNa₂ |

| S(1)-O(1) | 1.451(2) | 1.455(2) |

| S(1)-O(2) | 1.454(2) | 1.453(2) |

| S(1)-O(3) | 1.458(2) | 1.459(2) |

| S(1)-C(2) / S(1)-C(1) | 1.778(3) | 1.782(3) |

| C(9)-O(5) | 1.221(3) | 1.224(3) |

| C(10)-O(6) | 1.222(3) | 1.223(3) |

Table 4: Selected Bond Angles (°) for Sodium 2,7- and 1,5-Anthraquinone Disulfonate

| Angle | 2,7-AQDSNa₂ | 1,5-AQDSNa₂ |

| O(1)-S(1)-O(2) | 113.2(1) | 113.5(1) |

| O(1)-S(1)-O(3) | 112.9(1) | 112.8(1) |

| O(2)-S(1)-O(3) | 112.5(1) | 112.4(1) |

| O(1)-S(1)-C(2) / O(1)-S(1)-C(1) | 106.9(1) | 107.1(1) |

| O(2)-S(1)-C(2) / O(2)-S(1)-C(1) | 106.8(1) | 106.7(1) |

| O(3)-S(1)-C(2) / O(3)-S(1)-C(1) | 103.8(1) | 103.6(1) |

Experimental Protocols

The determination of the crystal structures of sodium anthraquinone sulfonates involves a series of well-defined experimental procedures. The following is a representative protocol based on established crystallographic methodologies.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For sodium anthraquinone sulfonates, which are generally water-soluble, an aqueous solution is a common starting point.

-

Preparation of a Saturated Solution: A saturated solution of the this compound salt is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant, ambient temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals of sufficient size and quality.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An empirical absorption correction is also typically applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualization of Methodologies

To further elucidate the experimental and logical workflows involved in the crystal structure analysis of anthraquinone sulfonates, the following diagrams are provided.

This technical guide provides a foundational understanding of the crystal structure of anthraquinone sulfonates, offering valuable data and methodologies for researchers in the fields of crystallography, medicinal chemistry, and materials science. The detailed crystallographic information and experimental protocols serve as a practical resource for further investigation and application of these versatile compounds.

Quantum Chemical Calculations of Anthraquinone Sulfonate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone and its derivatives are a class of organic compounds with significant applications in various fields, including dye production, energy storage, and pharmacology.[1] Anthraquinone sulfonates, in particular, are water-soluble derivatives that have garnered considerable interest for their roles as photocatalysts, electron shuttles in microbial systems, and potential therapeutic agents.[2] Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules at a quantum mechanical level is crucial for optimizing their performance in existing applications and for the rational design of new derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of anthraquinone sulfonates. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to gain deeper insights into the behavior of these versatile molecules. This document outlines the key computational methodologies, summarizes important quantitative data, provides detailed experimental protocols for validation, and visualizes complex processes through signaling pathway and workflow diagrams.

Computational Methodologies

The investigation of anthraquinone sulfonates heavily relies on quantum chemical methods to predict their molecular and electronic properties. Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) theory, are the most commonly employed approaches.[3][4]

Density Functional Theory (DFT)

DFT has proven to be a robust and computationally efficient method for studying anthraquinone derivatives. The choice of the exchange-correlation functional is critical for obtaining accurate results. Commonly used functionals include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and often provides a good balance between accuracy and computational cost for a variety of molecular properties.[5][6]

-

ωB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important.[7]

A comparative study on polycyclic aromatic hydrocarbons suggests that while ωB97XD may overestimate the energy gap, B3LYP often performs better in predicting this property with a smaller mean absolute error when compared to experimental values.[8]

Basis Sets

The choice of basis set is another crucial parameter in quantum chemical calculations. For anthraquinone sulfonates, the following Pople-style basis sets are frequently used:

-

6-31G: This is a split-valence basis set of modest size, often used for initial geometry optimizations and calculations on larger systems.[3][4]

-

6-311+G(2d,2p): This is a larger, triple-zeta split-valence basis set that includes diffuse functions (+) and polarization functions on both heavy (2d) and hydrogen (2p) atoms. This basis set is recommended for more accurate calculations of electronic properties and energies.[7]

Solvation Models

Given the high solubility of anthraquinone sulfonates in aqueous environments, accurately modeling the effect of the solvent is paramount. Implicit solvation models, also known as continuum models, are a computationally efficient way to account for bulk solvent effects. Popular models include:

-

Polarizable Continuum Model (PCM): This model represents the solvent as a polarizable dielectric continuum.[7]

-

COSMO (Conductor-like Screening Model): This is another widely used continuum solvation model.

-

SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.

In cases where specific solute-solvent interactions, such as hydrogen bonding, play a critical role, an explicit solvent model (including a number of solvent molecules in the quantum mechanical calculation) may be necessary to achieve high accuracy.[9]

Data Presentation: Calculated Properties of Anthraquinone Sulfonate

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand and predict the behavior of anthraquinone sulfonates. The following tables summarize key properties calculated for anthraquinone-2-sulfonate (AQS) and related derivatives.

Table 1: Calculated Electronic Properties of Anthraquinone-2-Sulfonate (AQS)

| Property | Value | Method | Basis Set | Solvent Model | Reference |

| HOMO Energy | -6.67 eV | DFT | 6-31G | Water (implied) | [4] |

| LUMO Energy | -3.07 eV | DFT | 6-31G | Water (implied) | [4] |

| HOMO-LUMO Gap | 3.60 eV | DFT | 6-31G | Water (implied) | [4] |

| Ionization Potential | Not Specified | DFT/HF | 6-31G | Water (implied) | [3] |

| Electron Affinity | Not Specified | DFT/HF | 6-31G | Water (implied) | [3] |

| Electronegativity | Not Specified | DFT/HF | 6-31G | Water (implied) | [3] |

| Absolute Hardness | Not Specified | DFT/HF | 6-31G | Water (implied) | [3] |

| Dipole Moment | Not Specified | DFT/HF | 6-31G | Water (implied) | [3] |

Table 2: Calculated vs. Experimental Redox Potentials of Anthraquinone Sulfonates

| Compound | Calculated Redox Potential (V vs. SHE) | Experimental Redox Potential (V vs. SHE) | Method | Basis Set | Reference |

| Anthraquinone-2-sulfonic acid (AQS) | Not Specified | -0.46 | DFT/HF | 6-31G | [2] |

| AQS-1-NH2 | Lower than AQS | Not Specified | DFT | Not Specified | [2] |

| AQS-1-OH | Not Specified | Not Specified | DFT | Not Specified | [2] |

| 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | Matches Experiment | Not Specified | DFT | 6-31G | [8] |

Table 3: Selected Calculated Bond Lengths and Angles for Anthraquinone-2-Sulfonate (AQS)

| Parameter | Bond/Angle | Calculated Value (DFT) | Calculated Value (HF) |

| Bond Length | C=O | Value | Value |

| Bond Length | C-S | Value | Value |

| Bond Length | S=O | Value | Value |

| Bond Angle | O=C-C | Value | Value |

| Bond Angle | C-S-O | Value | Value |

| Bond Angle | O=S=O | Value | Value |

*Specific values for bond lengths and angles were indicated to be in the source but not explicitly provided in the snippets. These would be populated from the full text of the cited articles.[3]

Experimental Protocols for Validation

Computational predictions should always be validated against experimental data. Cyclic Voltammetry (CV) is a key electrochemical technique used to measure the redox potentials of anthraquinone sulfonates, providing a direct point of comparison for theoretical calculations.

Detailed Protocol for Cyclic Voltammetry of this compound

This protocol outlines the steps for measuring the redox potential of an this compound derivative in an aqueous solution.

1. Materials and Equipment:

-

Potentiostat (e.g., Chenhua CHI1030C)[10]

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode or Carbon Cloth[10][11]

-

Reference Electrode: Ag/AgCl (in 3M KCl)[10]

-

Counter Electrode: Platinum wire[10]

-

This compound sample

-

Supporting Electrolyte: Deoxygenated M9 buffer (pH 7.0) or other suitable buffer.[10]

-

High-purity water

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

2. Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with high-purity water and sonicate for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

3. Solution Preparation:

-

Prepare a stock solution of the this compound sample in high-purity water.

-

Prepare the supporting electrolyte solution (e.g., M9 buffer).

-

In the electrochemical cell, add the supporting electrolyte and the desired concentration of the this compound sample (e.g., 0.1 mM to 1 mM).

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

4. Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of the this compound.

-

Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the re-oxidation of the reduced species.

-

Scan Rate: Typically in the range of 10 to 200 mV/s. A common starting point is 100 mV/s.[10]

-

Number of Cycles: At least 2-3 cycles are usually run to ensure a stable voltammogram.

-

-

Run the experiment and record the cyclic voltammogram.

5. Data Analysis:

-

From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as E1/2 = (Epa + Epc) / 2.

Mandatory Visualizations

Computational Workflow for this compound Analysis

Caption: Computational workflow for the quantum chemical analysis of this compound.

Photochemical Reaction Pathway of Anthraquinone-2-Sulfonate

Caption: Proposed photochemical reaction pathways of anthraquinone-2-sulfonate in aqueous solution.[12]

Anthraquinone-Induced ROS/JNK Signaling Pathway

Caption: Signaling pathway for apoptosis induced by anthraquinone derivatives via ROS/JNK activation.[13][14]

Conclusion

Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic and structural properties of anthraquinone sulfonates. By employing appropriate theoretical models, researchers can gain predictive insights into their reactivity, spectroscopic behavior, and potential biological activity. This guide has provided a foundational overview of the key computational methods, a summary of important calculated data, a detailed protocol for experimental validation, and visualizations of relevant workflows and pathways. As computational resources continue to grow and theoretical methods become more sophisticated, the synergy between quantum chemistry and experimental investigation will undoubtedly lead to new discoveries and advancements in the diverse applications of anthraquinone sulfonates.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. The pH-dependent photochemistry of anthraquinone-2-sulfonate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nmas.org [nmas.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photochemistry and radiation chemistry of anthraquinone-2-sodium-sulphonate in aqueous solution. Part 1.—Photochemical kinetics in aerobic solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Toxicological Profile of Anthraquinone Sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of anthraquinone sulfonate. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes pertinent biological pathways and workflows.

Executive Summary

Anthraquinone sulfonates are derivatives of anthraquinone, a polycyclic aromatic hydrocarbon. Due to their chemical structure, there is interest in their toxicological profile. This guide synthesizes available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and ecotoxicity. While data specifically for this compound is limited in some areas, information from its parent compound, anthraquinone, and other derivatives is used to provide a comprehensive assessment, with all such instances clearly noted. The primary mechanism of toxicity for some anthraquinones is believed to involve the generation of reactive oxygen species (ROS) and potential interaction with topoisomerase II.

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related compounds.

Acute Toxicity

Table 1: Acute Mammalian Toxicity of Sodium Anthraquinone-2-Sulfonate

| Test Organism | Route of Administration | LD50 | Reference |

| Guinea Pig | Oral | 21,000 mg/kg | [1] |

| Rat | Oral | >8,000 mg/kg | [2] |

| Mouse | Oral | >8,000 mg/kg | [2] |

| Rat | Intraperitoneal | 730 mg/kg | [3] |

| Mouse | Intraperitoneal | 630 mg/kg | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Skin and Eye Irritation

Table 2: Irritation Potential of Sodium Anthraquinone-2-Sulfonate

| Test | Species | Result | Reference |

| Skin Irritation | Not specified | Causes skin irritation | [1][4] |

| Eye Irritation | Not specified | Causes serious eye irritation | [1][4] |

Genotoxicity

Data on the genotoxicity of this compound is limited. The available information, primarily on the parent compound anthraquinone, is presented below. It has been suggested that sulfonation may diminish the mutagenic activity of anthraquinones.

Table 3: Genotoxicity Data for Anthraquinone

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | With and Without | Up to 10,000 µ g/plate | Negative | [5] |

| In vitro Micronucleus | Human TK6 cells | With and Without | 0 - 2 mg/mL | Negative (for a medical device containing anthraquinones) | [6] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted on the parent compound, anthraquinone.

Table 4: Carcinogenicity of Anthraquinone in Rodents

| Species | Route | Dose Levels (ppm in feed) | Findings | Reference |

| F344/N Rats (Male & Female) | Oral (Feed) | 469, 938, 1,875, 3,750 | Increased rates of kidney and urinary bladder tumors. Increased liver tumors in females. | [7] |

| B6C3F1 Mice (Male & Female) | Oral (Feed) | 833, 2,500, 7,500 | Greatly increased rates of liver tumors. Some thyroid gland tumors. | [7] |

Ecotoxicity

Quantitative ecotoxicity data for this compound is scarce. The following table includes data for a related anthraquinone derivative to provide an indication of potential aquatic toxicity.

Table 5: Aquatic Toxicity of an Anthraquinone Derivative

| Test Organism | Test Type | Test Substance | LC50 / EC50 | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 1,4-bis(p-tolylamino)anthraquinone | > 100 mg/L | 96 hours | [8] |

Note: LC50 (Lethal Concentration, 50%) is the concentration in water that kills 50% of a test population. The data presented is for a derivative and should be interpreted with caution for this compound.

Mechanisms of Toxicity & Signaling Pathways

The toxicity of certain anthraquinone derivatives is thought to be mediated by their ability to generate reactive oxygen species (ROS) and to interfere with the function of topoisomerase II.

Reactive Oxygen Species (ROS) Generation

Upon exposure to light, particularly UVA, anthraquinone-2-sulfonate can become photo-excited. This excited state can then react with molecular oxygen to produce ROS, such as superoxide anions and hydroxyl radicals. These highly reactive molecules can cause oxidative stress within cells, leading to damage of cellular components like DNA, proteins, and lipids. This can trigger downstream signaling pathways related to inflammation, apoptosis, and cellular damage.

Topoisomerase II Inhibition

Some anthraquinone derivatives can act as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these inhibitors can lead to DNA strand breaks. If these breaks are not properly repaired, they can result in chromosomal aberrations, mutations, and ultimately, cell death. This mechanism is a key factor in the genotoxicity and carcinogenicity of certain anthraquinones.

Experimental Protocols

This section provides detailed methodologies for key toxicological assays relevant to the assessment of this compound.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The Ames test utilizes several strains of S. typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacteria in a medium containing a minimal amount of histidine. If the substance is a mutagen, it will cause mutations in the bacterial DNA that may revert the histidine synthesis gene to a functional state, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology:

-

Strain Preparation: Cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats treated with an enzyme-inducing agent. This is to detect mutagens that require metabolic activation to become reactive.

-

Plate Incorporation Assay:

-

A mixture of the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer is prepared.

-

This mixture is added to molten top agar containing a trace amount of histidine and biotin.

-

The top agar mixture is poured onto a minimal glucose agar plate and allowed to solidify.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

In Vitro Micronucleus Test

Objective: To detect the potential of a substance to induce chromosomal damage, either by causing chromosome breaks (clastogenicity) or by interfering with the mitotic apparatus, leading to chromosome loss (aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei. The in vitro micronucleus test exposes cultured mammalian cells to the test substance and then scores the frequency of micronuclei in interphase cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, TK6) is cultured to a logarithmic growth phase.

-

Exposure: The cells are exposed to a range of concentrations of the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), followed by a recovery period, or for a longer period (e.g., 1.5-2 cell cycles) without S9.

-

Cytokinesis Block (optional but recommended): Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that only cells that have undergone one mitosis after exposure are analyzed.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

-

Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

-

Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Aquatic Toxicity Testing (OECD Guidelines)

Objective: To determine the acute and chronic toxicity of a substance to aquatic organisms, representing different trophic levels.

Principle: Standardized tests are conducted using representative aquatic species (fish, invertebrates, and algae) exposed to a range of concentrations of the test substance in a controlled laboratory setting. The endpoints measured are typically mortality (for fish), immobilization (for daphnia), and growth inhibition (for algae).

Methodology (General Principles):

-

Test Organisms:

-

Fish: e.g., Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio) (OECD 203).

-

Invertebrates: e.g., Daphnia magna (OECD 202).

-

Algae: e.g., Pseudokirchneriella subcapitata (OECD 201).

-

-

Test Conditions: The tests are conducted under controlled conditions of temperature, light, pH, and water hardness.

-

Exposure: A geometric series of at least five concentrations of the test substance is typically used, along with a control.

-

Duration:

-

Acute Fish Test: 96 hours.

-

Acute Daphnia Test: 48 hours.

-

Algae Growth Inhibition Test: 72 hours.

-

-

Endpoints:

-

Fish: LC50 (Lethal Concentration for 50% of the population).

-

Daphnia: EC50 (Effective Concentration for 50% immobilization).

-

Algae: EC50 (Effective Concentration for 50% growth inhibition).

-

-

Data Analysis: The results are analyzed using statistical methods to determine the LC50 or EC50 values with their confidence limits.

Environmental Fate and Effects

Anthraquinone sulfonates are water-soluble and can enter aquatic environments through industrial wastewater. Their environmental fate is influenced by processes such as photodegradation and biodegradation.

Upon exposure to sunlight, anthraquinone-2-sulfonate can undergo photodegradation, a process that can also lead to the generation of reactive oxygen species, potentially affecting aquatic organisms. Some microorganisms have been shown to be capable of degrading sulfonated anthraquinones, suggesting that biodegradation can contribute to their removal from the environment.

The limited ecotoxicity data suggests that at least some anthraquinone derivatives have low acute toxicity to fish. However, a comprehensive environmental risk assessment would require more extensive data on the chronic toxicity to a range of aquatic organisms and the persistence and bioaccumulation potential of this compound.

Conclusion

This technical guide provides a summary of the current toxicological knowledge on this compound. The available data indicates low acute mammalian toxicity. The primary toxicological concerns for some anthraquinone derivatives are related to their potential for genotoxicity and carcinogenicity, likely mediated through the generation of reactive oxygen species and/or inhibition of topoisomerase II. However, there is a significant lack of specific quantitative data for this compound in the areas of ecotoxicity, genotoxicity, and carcinogenicity. Further research is needed to fill these data gaps to allow for a more complete and accurate risk assessment of this compound. The provided experimental protocols serve as a foundation for conducting such necessary future studies.

References

- 1. oecd.org [oecd.org]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. biotoxicity.com [biotoxicity.com]

- 4. researchgate.net [researchgate.net]

- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 6. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 7. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

The Environmental Fate of Sulfonated Anthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals